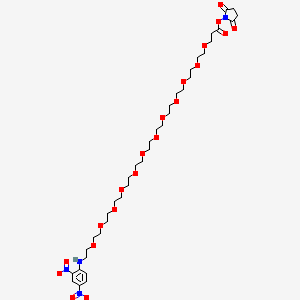
2-Hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-Hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine consists of a pyrimidine ring attached to a pyrrolidine ring via a carbonyl group . The pyrimidine ring also has a hydrazino group attached to it .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine include its molecular formula (C9H13N5O), molecular weight (207.23 g/mol), and its structure . Additional properties like solubility, melting point, boiling point, and density were not found in the literature I retrieved .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has shown that derivatives of pyrimidines, like 2-Hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine, have significant antimicrobial activities. For instance, a study by Hossain and Bhuiyan (2009) synthesized several fused pyrimidines and thienopyrimidines, demonstrating their effectiveness against various microbial strains (Hossain & Bhuiyan, 2009). Similarly, Sharma et al. (2006) reported that novel pyrimido[4,5-d]pyrimidine derivatives bearing hydrazino substitutions exhibited potent antibacterial activities, especially against Gram-positive bacteria (Sharma, Rane, & Pandey, 2006).
Anticancer Potential
Pyrimidine derivatives have also been explored for their anticancer properties. Cocco et al. (2006) synthesized a new series of 2-amino-6-(2-alkyl or arylidenehydrazinyl)-4-(dialkylamino)pyrimidine-5-carbonitriles, which demonstrated inhibitory effects on a range of cancer cell lines (Cocco, Congiu, Lilliu, & Onnis, 2006).
Agricultural Applications
In agriculture, certain pyrimidine derivatives have shown potential as plant growth stimulants. Pivazyan et al. (2019) synthesized derivatives containing a pyrimidine fragment and observed a pronounced plant growth-stimulating effect (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Ligand Synthesis
Pyrimidines have applications in the synthesis of ligands for complexation studies. Ivashchenko et al. (1980) synthesized various hydrazones and azo compounds using 2-hydrazino pyrimidines, facilitating studies on their complexation behavior and spectra (Ivashchenko, Zaitsev, Krikunova, & Poponova, 1980).
Eigenschaften
IUPAC Name |
(2-hydrazinylpyrimidin-5-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c10-13-9-11-5-7(6-12-9)8(15)14-3-1-2-4-14/h5-6H,1-4,10H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSFMLGZZFHGCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C(N=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1440527.png)







![Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate](/img/structure/B1440544.png)

![3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline](/img/structure/B1440546.png)
![2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol](/img/structure/B1440547.png)